(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and a dimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A simpler analog without the dimethoxyphenyl and sulfanylidene groups.
3-Ethyl-2-thioxothiazolidin-4-one: Lacks the dimethoxyphenyl moiety.
5-[(3,4-Dimethoxyphenyl)methylidene]-2-thioxothiazolidin-4-one: Similar structure but without the ethyl group.
Uniqueness
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both the dimethoxyphenyl and sulfanylidene groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO3S2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO3S2/c1-4-15-13(16)12(20-14(15)19)8-9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3/b12-8+ |
InChI Key |
LJISBNMVWATXEQ-XYOKQWHBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Origin of Product |
United States |
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